molecular formula C₂₃H₂₂D₂N₃¹⁵NO₉ B1147178 Nocardicin B-15N,d2 CAS No. 1356847-49-8

Nocardicin B-15N,d2

Cat. No.: B1147178
CAS No.: 1356847-49-8
M. Wt: 503.46
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Description

Nocardicin B-15N,d2 is a chemical reagent featuring stable isotopic labels (15N and deuterium (d2)) on the nocardicin B molecular structure. Nocardicin B is a monocyclic β-lactam antibiotic that was first isolated from the fermentation broth of a strain of Nocardia uniformis . It belongs to the nocardicin family, which were the first discovered examples of monocyclic β-lactam antibiotics (monobactams) and are known to exhibit moderate in vitro antibacterial activity, particularly against various Gram-negative bacteria . As a stable isotope-labeled analog, this compound is designed for use in research applications as an internal standard. Its primary utility is in quantitative mass spectrometry-based assays, such as those used in metabolic studies, pharmacokinetic research, and antibiotic resistance investigations. The incorporation of 15N and deuterium allows for precise tracking and measurement distinct from the non-labeled compound, facilitating accurate and reliable data in analytical workflows. This product is intended for research purposes solely.

Properties

CAS No.

1356847-49-8

Molecular Formula

C₂₃H₂₂D₂N₃¹⁵NO₉

Molecular Weight

503.46

Synonyms

(αR,3S)-3-[[(2E)-[4-[(3R)-3-Amino-3-carboxypropoxy]phenyl](hydroxyimino)acetyl]amino]-α-(4-hydroxyphenyl)-2-oxo-1-azetidineacetic Acid-15N,d2; 

Origin of Product

United States

Overview of Nocardicin B and the Monocyclic β Lactam Antibiotic Class

Contextualization within Monobactam and Nocardicin Families

Nocardicins exhibit activity primarily against Gram-negative bacteria, including Pseudomonas aeruginosa and Proteus species. ontosight.aimedchemexpress.com

Historical Perspective of Nocardicin B Research

The discovery of the nocardicin family of antibiotics was first reported in 1976. ontosight.aiasm.org These compounds were isolated from the fermentation broth of Nocardia uniformis subsp. tsuyamanensis. asm.orgasm.orgrsc.org The structures of nocardicin A and B were also elucidated in the same year, revealing them to be the first examples of monocyclic β-lactam antibiotics with significant antimicrobial activity. nih.govacs.org Subsequent research has focused on understanding the biosynthetic pathway of these compounds, including the roles of various enzymes and the genetic basis for their production. asm.orgnih.govresearchgate.net Total synthesis of the natural nocardicins A-G has also been achieved, contributing significantly to the research in this area. researchgate.netacs.org

Structural Relationship of Nocardicin B to Nocardicin A-G Series

The nocardicins A-G are a series of structurally related compounds. asm.orgresearchgate.net Nocardicin A is the most potent and abundant member of the series. asm.orgnih.gov The core structure of the nocardicins features a β-lactam ring. nih.gov Nocardicin B is structurally very similar to Nocardicin A, with the key difference being the stereochemistry of the oxime group. asm.org Nocardicin A possesses a syn-configured oxime moiety, a feature considered crucial for its notable biological activity, while Nocardicin B has the anti-oxime configuration. asm.orgasm.org

Nocardicin G is the earliest intermediate in the biosynthetic pathway that contains the β-lactam ring. nih.govnih.gov It serves as a precursor for the other nocardicins. nih.gov The structural variations among the nocardicins A-G arise from modifications to the side chains attached to the core β-lactam structure. asm.orgnih.gov

Biosynthesis and Enzymology of Nocardicins

Producing Organisms and Genetic Determinants

The production of nocardicins is governed by a specific set of genes within a dedicated biosynthetic gene cluster (BGC) found in certain soil bacteria.

The primary organism known for producing the nocardicin family of monocyclic β-lactam antibiotics is the actinomycete Nocardia uniformis subsp. tsuyamanensis. asm.org This bacterium serves as the model system for studying nocardicin biosynthesis. The discovery and sequencing of the nocardicin A biosynthetic gene cluster in N. uniformis provided the genetic blueprint for understanding how the antibiotic is assembled. nih.govqucosa.de The cluster contains genes encoding the core biosynthetic enzymes, precursor synthesis proteins, tailoring enzymes, and regulatory proteins. nih.govnih.gov For instance, the gene nocR encodes a positive transcriptional regulator essential for the expression of the biosynthetic genes. nih.gov

At the heart of nocardicin biosynthesis are two large, multidomain enzymes known as non-ribosomal peptide synthetases (NRPSs), encoded by the overlapping genes nocA and nocB. researchgate.netnih.gov These enzymes function as a modular assembly line to construct the peptide core of the molecule, independent of the ribosome.

Contrary to initial expectations that a tripeptide core would be assembled, research has shown that NocA and NocB comprise five distinct modules that work linearly to create a pentapeptide precursor: L-pHPG–L-Arg–D-pHPG–L-Ser–L-pHPG. nih.govresearchgate.netnih.gov Each module is responsible for selecting, activating, and incorporating a specific amino acid into the growing peptide chain. nih.govnih.gov The use of precursors labeled with ¹⁵N, such as L-Arginine-¹⁵N, in fermentation studies would result in the specific incorporation of the heavy isotope into the corresponding position in the peptide backbone, allowing for its journey through the pathway to be tracked.

In vivo mutational analyses, where the thiolation (T) domain of each of the five modules was inactivated, demonstrated that all modules are essential for antibiotic production. nih.govresearchgate.net This confirmed that the biosynthesis proceeds through the full pentapeptide intermediate, which is later processed to form the final nocardicin core. researchgate.netnih.gov

EnzymeGene(s)Function in Nocardicin Biosynthesis
NocA/NocB NRPS System nocA, nocBA five-module non-ribosomal peptide synthetase system that assembles a pentapeptide precursor (L-pHPG–L-Arg–D-pHPG–L-Ser–L-pHPG). nih.govresearchgate.net
NocR nocRA positive transcriptional regulator that controls the expression of the nocardicin biosynthetic gene cluster. nih.gov
Nat natAn S-adenosyl-L-methionine-dependent transferase that adds a 3-amino-3-carboxypropyl group to nocardicin intermediates. nih.govresearchgate.net
Hpg Synthesis Enzymes nocF, nocG, nocNResponsible for the synthesis of the L-p-hydroxyphenylglycine (L-pHPG) precursor. nih.govresearchgate.net

Nocardia uniformis as a Model Producer

Precursor Identification and Metabolic Flux

The assembly of the nocardicin structure relies on the supply of specific amino acid precursors and a key cofactor for subsequent modifications.

The nocardicin core is rich in the non-proteinogenic amino acid L-p-hydroxyphenylglycine (L-pHPG). researchgate.net The biosynthesis of this crucial building block originates from L-tyrosine. nih.govcapes.gov.br The nocardicin gene cluster contains the necessary genes for its synthesis, including nocF, nocG, and nocN. nih.govresearchgate.net Studies on related pathways have detailed the conversion of prephenate, a shikimate pathway intermediate, to L-pHPG. rsc.org The ability to trace the metabolic flux from primary metabolism into this specialized precursor pathway is often accomplished using isotopically labeled starting materials.

The NocA/NocB NRPS machinery incorporates both L-Arginine and L-Serine into the nascent peptide chain. nih.gov The second module of the NRPS system (located on NocA) specifically activates and incorporates L-Arginine, while the fourth module (on NocB) incorporates L-Serine. nih.gov The incorporation of L-Serine is particularly critical as its atoms form the β-lactam ring, the hallmark chemical feature of this antibiotic class. nih.gov Experiments using stereospecifically deuterium-labeled L-Serine have been instrumental in confirming the mechanism of β-lactam ring formation. nih.gov

A key and unusual step in nocardicin biosynthesis is the subsequent removal of the N-terminal L-pHPG-L-Arg dipeptide from the pentapeptide precursor. nih.govresearchgate.net This proteolytic cleavage or a series of self-cleavage reactions following enzymatic modification of the arginine residue leaves a tripeptide intermediate that cyclizes to form nocardicin G, the first β-lactam-containing intermediate in the pathway. nih.govoup.comoup.com

S-Adenosyl-L-methionine (SAM) is a vital cofactor in the later, "tailoring" stages of nocardicin biosynthesis. asm.orgnih.gov Its primary role is to serve as a donor of a 3-amino-3-carboxypropyl group. This function is catalyzed by the enzyme Nocardicin-G 3-amino-3-carboxypropyltransferase (Nat), also known as isonocardicin synthase. nih.govqmul.ac.uk

This enzyme is responsible for converting nocardicin intermediates into their homoserine-side-chain-containing derivatives. Specifically for the formation of Nocardicin B, the enzyme acts on the precursor Nocardicin F. qmul.ac.uk The transfer of the 3-amino-3-carboxypropyl group from SAM to Nocardicin F yields isonocardicin B, which is then presumably converted to Nocardicin B. This enzymatic step is a rare metabolic use for the versatile SAM cofactor. asm.org

Precursor / CofactorSource / OriginRole in Biosynthesis
L-p-Hydroxyphenylglycine (L-pHPG) Derived from L-tyrosine via the action of enzymes encoded by nocF, nocG, nocN. nih.govnih.govIncorporated at positions 1, 3, and 5 of the initial pentapeptide by the NocA/NocB NRPS. researchgate.net
L-Arginine Primary metabolismIncorporated at position 2 of the pentapeptide by the NocA NRPS module. nih.gov
L-Serine Primary metabolismIncorporated at position 4 of the pentapeptide by the NocB NRPS module; atoms form the β-lactam ring. nih.govnih.gov
S-Adenosyl-L-Methionine (SAM) Primary metabolismDonates a 3-amino-3-carboxypropyl group, catalyzed by Nat, to convert Nocardicin F to the Nocardicin B precursor. asm.orgqmul.ac.uk

Integration of L-Arginine and L-Serine into the Core Structure

Enzymatic Mechanism of β-Lactam Ring Formation

The formation of the characteristic monocyclic β-lactam ring in nocardicins is a critical step in their biosynthesis, catalyzed by specialized domains within the NRPS machinery.

Condensation (C) Domain Catalysis (e.g., C5 of NocB)

The condensation (C) domain of the fifth module of the NocB protein (NocB-C5) is a specialized enzyme that catalyzes the formation of the β-lactam ring from a serine residue. pnas.org This C domain is unique as it is the only known β-lactam-synthesizing C domain. pnas.org Phylogenetic analysis suggests that NocB-C5 evolved from DCL domains, which are typically involved in the condensation of a D-amino acid with an L-amino acid. pnas.orgmcgill.ca A distinctive feature of the NocB-C5 domain is its extended histidine motif (H⁷⁹⁰H⁷⁹¹H⁷⁹²xxxDG), which is crucial for its catalytic activity. pnas.orgresearchgate.net Mutational studies have indicated that the additional histidine residue (H790) is essential for the β-lactam ring formation. researchgate.net In vitro experiments have shown that NocB-C5 can also function as a DCL catalyst, demonstrating a preference for D-donors, despite its primary role in converting L-serine into a β-lactam. pnas.org

Proposed Dehydroalanyl Intermediate Formation and Cyclization

The mechanism of β-lactam ring formation by NocB-C5 is proposed to proceed through a dehydroalanyl intermediate. pnas.orgnih.gov This process is thought to be an E1cb-type elimination reaction catalyzed by the C5 domain on a PCP4-bound seryl tetrapeptide, which generates the dehydroalanyl intermediate. nih.gov This intermediate then undergoes a conjugate addition of the L-Hpg (hydroxyphenylglycine) amine to form a new C-N bond. nih.gov The final step is an intramolecular amide bond synthesis, which results in the formation of the embedded azetidinone ring and the transfer of the growing peptide to the next peptidyl carrier protein (PCP), PCP5. pnas.orgnih.gov Evidence for this dehydroalanyl intermediate has been supported by the observation of a dehydrobutyrine-containing pentapeptide when an allo-threonyl tetrapeptide is used as a substrate, linking this C domain to others that synthesize dehydroamino acids. nih.govnih.govresearchgate.net

Stereochemical Control in β-Lactam Ring Assembly

The stereochemical outcome of the β-lactam ring is a critical aspect of nocardicin biosynthesis. The NocB-C5 domain has evolved to handle an L-seryl donor to initiate the β-lactam formation, which is noteworthy given its evolutionary origin from DCL domains that prefer D-amino acid donors. pnas.org The stereochemical control exerted by C domains is often associated with the presence of an adjacent epimerization (E) domain. pnas.org However, in the case of nocardicin biosynthesis, the β-lactam synthesizing ability appears to have emerged alongside the deletion of an E domain. pnas.org This suggests a unique evolutionary adaptation for controlling the stereochemistry during the formation of the β-lactam ring.

Post-Polyketide Synthase / Non-Ribosomal Peptide Synthetase Modifications

Following the assembly of the core peptide chain by the NRPS, a series of modifications occur to produce the final nocardicin structure.

Thioesterase (TE) Domain Activity and Epimerization (e.g., NocTE)

The terminal thioesterase (TE) domain, NocTE, plays a crucial dual role in nocardicin biosynthesis. researchgate.netsjtu.edu.cn It is responsible for both the epimerization of the C-terminal L-p-hydroxyphenylglycine (Hpg) residue to its D-configuration and the subsequent hydrolysis to release the final peptide product. researchgate.netsjtu.edu.cnresearchgate.net This bifunctional nature is unusual for TE domains, which typically only catalyze hydrolysis or cyclization. researchgate.netscispace.com The epimerization activity of NocTE is highly selective, primarily generating the D-diastereomer. sjtu.edu.cnresearchgate.net Structural and mutational analyses have identified key residues, including a catalytic triad (B1167595) (S1779-H1901-D1806) and other residues like H1808, that are important for its catalytic activities. sjtu.edu.cnrsc.org The mechanism is proposed to involve the histidine of the catalytic triad deprotonating the L-Hpg, followed by reprotonation from the opposite side to achieve epimerization, a process assisted by key water molecules in the active site. sjtu.edu.cnscispace.comrsc.org The β-lactam ring within the substrate has been shown to be a key determinant for the epimerase function of NocTE. pnas.orgnih.gov

Isomerization and Conversion of Nocardicin Intermediates (e.g., Nocardicin G to Nocardicin A)

The transformation of early nocardicin intermediates into the more potent Nocardicin A is a multi-step enzymatic cascade. Nocardicin G is considered a key, early β-lactam-containing intermediate in this pathway. asm.org The conversion to Nocardicin A involves a series of precise modifications, including the attachment of a homoseryl side chain, epimerization, and the formation of an oxime group.

The biosynthesis of Nocardicin A from Nocardicin G is not a direct conversion but proceeds through other intermediates, such as Nocardicin C. The enzyme isonocardicin synthase (EC 2.5.1.38), also known as nocardicin aminocarboxypropyltransferase, plays a crucial role in this pathway. nih.gov It catalyzes the transfer of a 3-amino-3-carboxypropyl group from S-adenosyl-L-methionine (SAM) to a nocardicin intermediate. nih.govnih.gov While this enzyme can act on Nocardicins E, F, and G, evidence suggests that Nocardicin G is the primary in vivo substrate, leading to the formation of isonocardicin C. nih.govdntb.gov.ua

A key transformation in the late stages of Nocardicin A biosynthesis is the formation of the syn-configured oxime moiety, a feature critical for its enhanced antibacterial activity. This reaction is catalyzed by the cytochrome P450 enzyme, NocL. asm.org In vitro studies have shown that NocL acts on the 2'-amine of Nocardicin C to produce the oxime group found in Nocardicin A. asm.org Interestingly, the direct conversion of Nocardicin G to Nocardicin E or F by NocL was not observed, indicating a specific order of biosynthetic steps. asm.org

Epimerization is another critical step. The thioesterase (TE) domain of the nonribosomal peptide synthetase (NRPS) NocB, termed NocTE, exhibits a dual function. It is responsible for both the epimerization of the C-terminal p-hydroxyphenylglycine (pHPG) residue and the hydrolytic release of the peptide precursor. researchgate.net This bifunctional role is unusual for a TE domain and acts as a crucial "gatekeeper" step in the assembly of the nocardicin core structure. researchgate.net

The proposed sequence for the late-stage biosynthesis of Nocardicin A from Nocardicin G involves the initial attachment of the homoseryl side chain to Nocardicin C, followed by an inversion of the stereocenter at C9' and subsequent oxime formation catalyzed by NocL.

Enzyme/DomainFunctionSubstrate(s)Product(s)
Isonocardicin synthase (Nat) Transfers 3-amino-3-carboxypropyl group from SAMNocardicin G, S-adenosyl-L-methionineIsonocardicin C, S-methyl-5'-thioadenosine
NocL (Cytochrome P450) Catalyzes oxime formationNocardicin CNocardicin A
NocTE (Thioesterase Domain) Epimerization and hydrolysisPeptide intermediates attached to the NRPSEpimerized and released peptide

Transcriptional and Post-Transcriptional Regulation of Biosynthetic Gene Clusters

The production of nocardicins is tightly regulated at the transcriptional level, ensuring that the complex biosynthetic machinery is activated in a coordinated manner. This regulation primarily involves pathway-specific regulatory elements that control the expression of the biosynthetic genes.

A key regulatory element within the nocardicin A biosynthetic gene cluster in Nocardia uniformis is NocR. nih.govnih.govsigmaaldrich.com NocR is a 583-amino-acid protein that shows significant homology to the Streptomyces antibiotic regulatory protein (SARP) family of transcriptional regulators. nih.govsigmaaldrich.com

Experimental evidence has firmly established NocR as an essential positive transcriptional regulator for nocardicin A biosynthesis. nih.gov Insertional inactivation of the nocR gene results in a mutant strain that, while exhibiting normal growth and morphology, fails to produce detectable levels of Nocardicin A or its early precursor, p-hydroxybenzoyl formate. nih.govnih.govsigmaaldrich.com

Further characterization through DNA binding assays has demonstrated that NocR functions as a DNA-binding protein. nih.gov It specifically targets the 126-base pair intergenic region located between the nocF and nocA genes within the biosynthetic cluster. nih.govsigmaaldrich.com Analysis of this binding region has identified a likely binding motif: a direct hexameric repeat of the sequence TGATAA, separated by a 5-base pair spacer. nih.govnih.govsigmaaldrich.com This finding provides a molecular basis for how NocR exerts its regulatory function.

Regulatory ElementTypeLocation in Gene ClusterFunctionTarget DNA Region
NocR Positive Transcriptional Regulator (SARP family)Within the nocardicin A biosynthetic gene clusterEssential for the transcription of early nocardicin biosynthetic genes and precursor supply genes.126-bp intergenic region between nocF and nocA

The regulatory role of NocR extends beyond simply switching on the core biosynthetic machinery. It also coordinates the production of the necessary precursors, demonstrating a sophisticated level of genetic control. The biosynthesis of nocardicins requires the non-proteinogenic amino acid L-p-hydroxyphenylglycine (pHPG), which is synthesized by enzymes encoded by the nocF, nocG, and nocN genes within the cluster. researchgate.net

Transcriptional analysis of the nocR-inactivated mutant revealed a lack of mRNA transcripts not only for the early-stage nocardicin A biosynthetic genes (like the NRPS genes nocA and nocB) but also an attenuation of transcription for the pHPG biosynthetic genes. nih.govsigmaaldrich.com This dual regulatory action ensures that the supply of the pHPG precursor is synchronized with the activation of the main nocardicin assembly line.

Therefore, the activation of the entire nocardicin biosynthetic pathway is critically dependent on the function of NocR. By binding to its target DNA sequence, NocR likely initiates a transcriptional cascade that activates the expression of the operons responsible for both precursor synthesis and the subsequent steps of nocardicin assembly and modification. This centralized control mechanism is an efficient way for the organism to manage the metabolic burden of producing such a complex secondary metabolite.

Regulatory ActionGenes/Pathways Controlled by NocRConsequence of Regulation
Pathway Activation Early nocardicin biosynthetic genes (e.g., nocA, nocB)Initiation of the nonribosomal peptide synthesis of the nocardicin core structure.
Precursor Supply p-hydroxyphenylglycine (pHPG) biosynthetic genes (nocF, nocG, nocN)Coordinated production of the essential non-proteinogenic amino acid precursor.

Advanced Spectroscopic and Analytical Methodologies for Nocardicin B 15n,d2

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the three-dimensional structure of organic molecules in solution. For a molecule like Nocardicin B-15N,d2, a combination of one-dimensional and two-dimensional NMR techniques, enhanced by the presence of isotopic labels, provides unparalleled insight into its atomic framework.

High-Resolution ¹H and ¹³C NMR Techniques

The foundational analysis of Nocardicin B begins with high-resolution proton (¹H) and carbon-13 (¹³C) NMR spectroscopy. These experiments map the chemical environment of each hydrogen and carbon atom in the molecule. The structure of the parent compound, Nocardicin B, was originally determined using these fundamental techniques, which provide information on chemical shifts (δ), signal multiplicities (splitting patterns), and coupling constants (J). rsc.orgnih.gov

In the ¹H NMR spectrum of Nocardicin B, distinct signals are expected for the protons on the p-hydroxyphenyl rings, the β-lactam ring, and the amino acid side chains. Similarly, the ¹³C NMR spectrum reveals the chemical shift of each carbon atom, distinguishing between carbonyls, aromatic carbons, and aliphatic carbons. While specific experimental data for Nocardicin B is not widely published, predicted data serves as a useful reference point for assignments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Nocardicin B (Note: This table is based on predicted data and serves as a reference for discussion. Actual experimental values may vary.)

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
β-Lactam CH 5.1 - 5.4 ~58
β-Lactam CH-N 4.8 - 5.1 ~65
p-Hydroxyphenyl CH (aromatic) 6.8 - 7.3 115 - 130
p-Hydroxyphenyl C-OH --- 155 - 160
Amide C=O --- ~168
Oxime C=N --- ~150

Data based on general chemical shift ranges for similar functional groups and predicted spectra from chemical databases.

Application of ¹⁵N and ²H (Deuterium) NMR for Isotopic Labeling Analysis

The strategic incorporation of ¹⁵N and ²H isotopes into the Nocardicin B structure significantly enhances NMR analysis. These stable isotopes act as probes, providing information that is otherwise inaccessible. acs.orgnih.gov

¹⁵N NMR Spectroscopy: The ¹⁵N isotope has a nuclear spin of ½, making it NMR-active. In this compound, the ¹⁵N label would likely be incorporated into one or more of the four nitrogen atoms: the β-lactam nitrogen, the amide nitrogen, the oxime nitrogen, and the terminal amino group nitrogen. Direct detection of ¹⁵N signals provides information about the electronic environment of the nitrogen atoms. rsc.org More commonly, the effect of the ¹⁵N label is observed indirectly in ¹H and ¹³C spectra. For instance, a proton attached to or near a ¹⁵N atom will exhibit a characteristic J-coupling (¹JNH, ²JCNH), providing definitive evidence of connectivity. acs.org This is invaluable for assigning signals in crowded spectral regions.

²H (Deuterium) NMR Spectroscopy: Deuterium (B1214612) labeling is a powerful technique used in biosynthetic studies and for simplifying complex ¹H NMR spectra. scispace.comrsc.org In this compound, the deuterium (d2) labels would replace specific protons. This has two major effects:

The signals for the replaced protons disappear from the ¹H NMR spectrum, which aids in signal assignment through subtraction.

The coupling patterns of adjacent protons are simplified, as ²H has a much smaller gyromagnetic ratio than ¹H, leading to unresolved or very small couplings to neighboring protons.

For example, if the deuterium atoms are incorporated into the methylene (B1212753) group (CH₂) adjacent to the terminal amino group, the corresponding multiplet in the ¹H spectrum would vanish, and any protons coupled to it would appear as simplified signals. This simplification is crucial for accurately measuring remaining coupling constants and confirming structural assignments.

Two-Dimensional NMR Experiments (e.g., HSQC, HMBC, COSY, NOESY) with Labeled Compounds

Two-dimensional (2D) NMR experiments are critical for assembling the complete molecular structure by revealing correlations between different nuclei. The presence of isotopic labels in this compound further refines these experiments. researchgate.netmdpi.comprinceton.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (H-C-H or H-C-C-H). sdsu.edu It is used to trace out the spin systems within the molecule, such as the amino acid fragments. The deuteration in this compound would result in the absence of specific cross-peaks, confirming the site of labeling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons (one-bond ¹H-¹³C correlation). columbia.edu It is highly sensitive and essential for assigning the ¹³C signals based on the more easily assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). sdsu.educolumbia.edu It is the key experiment for connecting different molecular fragments. In this compound, HMBC is particularly powerful as it can show correlations from protons to the ¹⁵N-labeled nitrogen atoms (ⁿJCN), definitively placing the label and connecting the peptidic and β-lactam components.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. youtube.com It is crucial for determining the stereochemistry and conformational preferences of the molecule.

Table 2: Application of 2D NMR to this compound

Experiment Information Gained Impact of Isotopic Labels
COSY ¹H-¹H correlations through 2-3 bonds Disappearance of cross-peaks involving deuterated positions.
HSQC ¹H-¹³C one-bond correlations Disappearance of cross-peaks for deuterated CH groups.
HMBC ¹H-¹³C/¹⁵N long-range (2-4 bond) correlations Observation of ¹H-¹⁵N correlations, confirming label position and connectivity.

| NOESY | ¹H-¹H through-space correlations (<5 Å) | Simplification of spectra, allowing for clearer observation of key spatial relationships. |

Mass Spectrometry (MS) for Precision Analysis

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions and is a cornerstone for determining molecular weight and elemental composition, as well as for structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (e.g., FAB-MS, FTICR-MS) for Isotopic Patterns

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a molecule's elemental formula. Techniques like Fast Atom Bombardment (FAB-MS) and Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) are particularly suited for analyzing complex natural products. nih.govumich.edunih.govacs.org

The molecular formula of Nocardicin B is C₂₃H₂₄N₄O₉, with a monoisotopic mass of 500.1543 Da. nih.gov For the labeled analogue, this compound, assuming the incorporation of one ¹⁵N atom and two ²H atoms, the expected mass would increase.

Mass Calculation:

Mass of Nocardicin B (C₂₃H₂₄N₄O₉): 500.1543 Da

Mass of Nocardicin B-¹⁵N,d₂ (C₂₃H₂₂D₂N₃¹⁵NO₉): 503.1604 Da

Calculation: 500.1543 - 1.0078 (¹H) x 2 - 14.0031 (¹⁴N) + 15.0001 (¹⁵N) + 2.0141 (²H) x 2 = 503.1604 Da

FTICR-MS, with its unparalleled mass accuracy (often sub-ppm) and resolving power, can easily distinguish between these isotopologues and confirm the successful incorporation of the labels. researchgate.netacs.org Furthermore, HRMS allows for the detailed analysis of the isotopic pattern of the molecular ion peak, which would be altered by the presence of ¹⁵N and ²H, providing additional confirmation of the labeling.

Tandem Mass Spectrometry for Fragmentation Analysis of Labeled Moieties

Tandem mass spectrometry (MS/MS) is a technique where a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. nationalmaglab.orgwikipedia.org This provides a fragmentation fingerprint that is characteristic of the molecule's structure. Common fragmentation pathways for β-lactam antibiotics involve cleavage of the β-lactam ring and losses of side chains. nih.gov

For Nocardicin B, key fragmentations would be expected around the amide bonds and the central β-lactam structure. In a study on the related Nocardicin A, ESI-MS/MS analysis showed characteristic fragment ions at m/z 351.1 and 322.0 from the [M+H]⁺ ion at m/z 501.3. nih.gov

The presence of the ¹⁵N and ²H labels in this compound serves as a powerful tracking tool in MS/MS experiments. researchgate.net By analyzing the mass shifts of the fragment ions, the location of the labels within the molecule can be precisely determined.

Table 3: Hypothetical Fragmentation Analysis of this compound

Precursor Ion (m/z) Hypothetical Fragment Ion Mass of Unlabeled Fragment (Da) Mass of Labeled Fragment (Da) Inference from Label
504.1677 ([M+H]⁺) Cleavage of β-lactam ring Varies Varies If a fragment contains the ¹⁵N label, its mass will be shifted by ~1 Da.
504.1677 ([M+H]⁺) Loss of p-hydroxyphenylglycine ~333 ~333 or ~335 If the fragment retains the deuterated side chain, its mass will be shifted by ~2 Da.

Advanced Chromatographic-Spectroscopic Coupling for Compound Separation and Analysis

The characterization and quantification of specific compounds within complex biological matrices are fundamental challenges in biochemical and pharmaceutical research. The development of sophisticated analytical methodologies that couple high-resolution separation techniques with sensitive spectroscopic detection has been pivotal in advancing our understanding of natural product biosynthesis and metabolism. In the context of isotopically labeled compounds such as this compound, these integrated approaches are indispensable for elucidating metabolic pathways and quantifying specific analytes with high precision.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

Liquid chromatography-mass spectrometry (LC-MS) stands as a powerful and versatile analytical technique for the separation, identification, and quantification of individual components within a complex mixture. The coupling of high-performance liquid chromatography (HPLC), which separates compounds based on their physicochemical properties, with mass spectrometry, which measures the mass-to-charge ratio of ionized molecules, provides unparalleled selectivity and sensitivity.

In the analysis of nocardicin-related compounds, which are often produced as a family of structurally similar analogues by Nocardia uniformis, HPLC methods are essential for their separation. tandfonline.comresearchgate.net For instance, reversed-phase HPLC has been successfully employed to separate different nocardicins from culture broths and biological fluids. tandfonline.com The integration of mass spectrometry with LC provides definitive identification based on molecular weight and fragmentation patterns, which is crucial for distinguishing between closely related structures like Nocardicin A and Nocardicin B.

The use of an isotopically labeled internal standard, such as this compound, is a cornerstone of quantitative LC-MS analysis. By introducing a known quantity of this compound into a sample, it co-elutes with the unlabeled, endogenous Nocardicin B. Since the labeled standard is chemically identical to the analyte but has a distinct mass, it can be separately detected by the mass spectrometer. This allows for the correction of variations in sample preparation, injection volume, and ionization efficiency, leading to highly accurate and precise quantification of Nocardicin B. The mass difference, resulting from the incorporation of one ¹⁵N and two deuterium atoms, provides a clear and unambiguous signal for the internal standard.

Table 1: Illustrative LC-MS Data for Quantification of Nocardicin B using this compound as an Internal Standard

AnalyteRetention Time (min)[M+H]⁺ (Unlabeled)[M+H]⁺ (Labeled)Concentration (µg/mL)
Nocardicin B5.8501.1504.112.5

This table is for illustrative purposes to demonstrate the type of data generated in an LC-MS experiment and does not represent actual experimental results.

Integration of Isotopic Labeling in Metabolomic Fingerprinting

Metabolomic fingerprinting is an approach used to obtain a characteristic metabolic profile of a biological system. When combined with isotopic labeling, it becomes a powerful tool for tracing the flow of atoms through metabolic pathways and understanding the biosynthesis of specific natural products. The use of stable isotope-labeled precursors, followed by analysis of the resulting metabolites, can reveal the origins of atoms within a molecule and the sequence of biosynthetic transformations.

In the study of nocardicin biosynthesis, this compound can serve as a valuable tool in isotope tracer experiments. The nocardicin core is derived from three amino acids. researchgate.net By supplying labeled precursors to the Nocardia uniformis culture, researchers can track the incorporation of isotopes into the nocardicin structures. This compound, as a synthesized standard, would be critical for confirming the identity of labeled intermediates and end products in the biosynthetic pathway leading to Nocardicin B.

Furthermore, the labeled compound can be used in metabolic stability studies. By introducing this compound into a biological system (e.g., a cell culture or an enzymatic assay), its metabolic fate can be tracked over time. The distinct mass of the labeled compound allows for its unambiguous detection and differentiation from endogenous, unlabeled metabolites. Analysis by high-resolution mass spectrometry can identify metabolites of Nocardicin B by searching for the characteristic mass shift imparted by the ¹⁵N and deuterium labels. This approach provides direct evidence of metabolic transformations and helps to identify the enzymes and pathways involved.

Table 2: Hypothetical Mass Fragments in a Metabolomic Fingerprinting Study of Nocardicin B

FragmentUnlabeled Mass (Da)Labeled Mass (Da) (from this compound)Interpretation
β-lactam ring fragment100.0101.0Indicates incorporation of ¹⁵N into the β-lactam nitrogen
p-Hydroxyphenylglycine side chain150.0150.0No label incorporation in this fragment
Homoseryl side chain fragment118.0120.0Indicates incorporation of two deuterium atoms

This table is hypothetical and illustrates how mass shifts in fragments can be used to locate isotopic labels within the molecule. It does not represent actual experimental fragmentation data.

Isotopic Labeling Research with Nocardicin B 15n,d2

Strategies for Isotopic Enrichment of Nocardicin B in Biological Systems

Isotopic enrichment of nocardicin B is achieved by cultivating the producing organism, Nocardia uniformis, in the presence of labeled precursors. sigmaaldrich.com This process, known as biosynthetic labeling, allows for the incorporation of stable isotopes like ¹⁵N and deuterium (B1214612) (d) into the nocardicin molecule.

Cultivation with 15N-Labeled Precursors (e.g., 15N-Ammonium Chloride, 15N-Amino Acids)

The incorporation of ¹⁵N into the nocardicin structure is a common strategy to identify the nitrogen sources in its biosynthesis. sigmaaldrich.com This is typically achieved by supplementing the culture medium with ¹⁵N-labeled compounds. Early feeding experiments utilized ¹⁵N-labeled p-hydroxyphenylglycine to demonstrate that the oxime functional group in nocardicin A is derived from the N-oxidation of this amino acid building block. researchgate.net Further studies have employed precursors like ¹⁵N-ammonium chloride, which serves as a general nitrogen source for the organism, leading to the enrichment of multiple nitrogen-containing positions within the nocardicin molecule. sigmaaldrich.com The specific incorporation of ¹⁵N from labeled amino acids, such as L-serine and L-p-hydroxyphenylglycine, has been crucial in confirming their roles as direct precursors to the tripeptide backbone of nocardicins. researchgate.netnih.gov

Table 1: Examples of ¹⁵N-Labeled Precursors in Nocardicin Biosynthesis Studies

Labeled PrecursorPurpose of LabelingKey Finding
¹⁵N-p-hydroxyphenylglycineTrace the origin of the oxime nitrogen.Confirmed that the oxime derives from N-oxidation of p-hydroxyphenylglycine. researchgate.net
¹⁵N-Ammonium ChlorideGeneral nitrogen source for broad enrichment.Allows for the study of overall nitrogen metabolism and incorporation into the final product. sigmaaldrich.com
L-[¹⁵N]SerineIdentify the source of the β-lactam ring nitrogen.Confirmed L-serine as the direct precursor for the β-lactam core. nih.gov

Deuterium (d2) Incorporation from Labeled Media (e.g., D2O)

Deuterium labeling, often achieved by growing the producing organism in media containing heavy water (D₂O), is a powerful tool for probing reaction mechanisms, particularly those involving C-H bond cleavage or formation. researchgate.netlibretexts.org The incorporation of deuterium into the nocardicin structure can reveal stereospecific enzymatic steps and help to elucidate the formation of specific bonds. nih.gov For instance, feeding experiments with stereospecifically deuterium-labeled L-serine at C-3 demonstrated that the formation of the C-N bond in the β-lactam ring of nocardicin A occurs with a clean inversion of configuration. nih.gov This level of detail is critical for understanding the precise catalytic mechanisms of the enzymes involved in the biosynthetic pathway.

Pathway Mapping and Precursor Tracing using Nocardicin B-15N,d2

The dual-labeled nature of Nocardicin B-¹⁵N,d2 allows for sophisticated pathway mapping and precursor tracing studies. By analyzing the distribution of both isotopes in the final molecule, researchers can deduce the sequence of reactions and identify key intermediates.

Elucidation of Atom-Specific Incorporation Patterns

Mass spectrometry and NMR spectroscopy are the primary analytical techniques used to determine the precise location of isotopic labels within the nocardicin molecule. rsc.org Feeding experiments with doubly labeled precursors, such as [¹³C, ¹⁵N]-pHPG, have been instrumental in demonstrating that p-hydroxyphenylglycine provides the nitrogen atoms for both the β-lactam ring and the oxime group in nocardicin A. researchgate.net Similarly, studies using L-[2-³H, 1-¹⁴C]-pHPG helped to trace the fate of specific hydrogen atoms during the biosynthesis. researchgate.net These atom-specific incorporation patterns provide a detailed roadmap of the biosynthetic assembly line.

Confirmation of Biosynthetic Intermediates and Branch Points

Isotopic labeling is a cornerstone for identifying and confirming the role of proposed biosynthetic intermediates. A pivotal experiment involved a double-labeling study which showed that nocardicin G, a D,L,D-configured tripeptide β-lactam, is the earliest isolable intermediate in the pathway and is incorporated intact into nocardicin A. nih.govrsc.org This finding was crucial for understanding the later stages of the biosynthetic pathway, where tailoring enzymes modify the nocardicin G core to produce other members of the nocardicin family. researchgate.net The accumulation of intermediates like nocardicin C in mutants where specific genes, such as nocL, have been disrupted further validates the proposed pathway and the function of the associated enzymes. asm.orgasm.org

Table 2: Key Biosynthetic Intermediates in the Nocardicin Pathway

IntermediatePreceding PrecursorsSubsequent ProductKey Enzyme(s)
L-p-hydroxyphenylglycine (pHPG)ChorismateNocardicin GNocF, NocG, NocN researchgate.netnih.gov
L-SerineNocardicin GNocA, NocB researchgate.net
Nocardicin GL-pHPG, L-SerineNocardicin E, F, ANat researchgate.net
Nocardicin CNocardicin ENocardicin ANocL asm.org

Kinetic Isotope Effect (KIE) Studies in Enzymatic Reactions

Kinetic isotope effect (KIE) studies measure the change in the rate of a reaction when an atom in a reactant is replaced by one of its heavier isotopes. wikipedia.org This technique is a powerful tool for investigating the mechanisms of enzyme-catalyzed reactions, as it can provide detailed information about transition state structures and rate-limiting steps. chemrxiv.orgmdpi.com

The use of deuterium-labeled substrates in the study of nocardicin biosynthesis allows for the determination of KIEs for specific enzymatic steps. For example, a significant KIE would be expected for a reaction step that involves the cleavage of a C-D bond, indicating that this step is at least partially rate-limiting. nih.gov While specific KIE studies focusing solely on Nocardicin B-¹⁵N,d2 are not extensively documented in the provided context, the principles of KIE would be directly applicable. For instance, studying the enzymatic conversion of a deuterated precursor to nocardicin B could reveal whether the removal of a deuteron (B1233211) is a slow step in the reaction mechanism, thereby providing insight into the transition state of the enzyme's active site. Such studies are fundamental to a deep understanding of the enzyme kinetics that govern nocardicin biosynthesis. unl.edu

Probing Rate-Limiting Steps in Nocardicin Biosynthesis

Identifying the slowest, or rate-limiting, step in a biosynthetic pathway is crucial for understanding and potentially engineering the production of a natural product. Isotopic labeling offers a direct method to measure reaction kinetics within the cell. When a labeled precursor is introduced, the rate at which the label appears in subsequent intermediates and the final product can be monitored over time.

Table 1: Hypothetical Kinetic Isotope Effect (KIE) Data for Nocardicin Biosynthesis This table illustrates how isotopic substitution could be used to pinpoint a rate-limiting step. A KIE value significantly greater than 1 indicates that the bond to the isotope is broken in the rate-determining step of that reaction.

Biosynthetic Step (Enzyme)SubstrateIsotopic SubstitutionObserved Rate (relative units)Kinetic Isotope Effect (kH/kD)Implication
β-lactam formation (NocB C5)L-SerineNone (¹H)100-Reference rate
β-lactam formation (NocB C5)L-Serineα-deuterium (²H)452.2C-H bond breaking is part of the rate-limiting step. nih.gov
Epimerization (NocTE)L-Hpg peptideNone (¹H)80-Reference rate
Epimerization (NocTE)L-Hpg peptideα-deuterium (²H)751.07C-H bond breaking is not significantly rate-limiting.

Note: Data are hypothetical and for illustrative purposes based on principles described in the literature.

Mechanistic Insights from Isotopic Substitution

Isotopic substitution is a powerful technique for elucidating the precise chemical mechanisms of enzyme-catalyzed reactions. Replacing an atom with its heavier, stable isotope can alter reaction rates (a phenomenon known as the kinetic isotope effect, or KIE), which provides clues about bond-breaking and bond-forming events in the transition state. Furthermore, isotopes serve as labels to track the fate of specific atoms during a reaction.

In the study of nocardicin biosynthesis, deuterium labeling has been fundamental. For example, the formation of the characteristic monocyclic β-lactam ring from an L-serine precursor was investigated using stereospecifically labeled deuterium. nih.gov These experiments demonstrated that the formation of the C-N bond occurs with a clean inversion of configuration at the carbon atom, ruling out certain mechanistic proposals and supporting others, such as a direct intramolecular displacement. nih.gov Similarly, experiments using deuterium at the α-position of serine were found to slow the reaction, providing evidence for a β-elimination/addition process in the formation of the β-lactam ring. nih.gov The use of Nocardicin B-¹⁵N,d₂ in such studies would allow researchers to simultaneously probe mechanisms involving both nitrogen and hydrogen atoms, potentially revealing concerted processes or complex rearrangements.

Quantitative Metabolomics and Flux Analysis with Labeled Nocardicin B

Metabolomics aims to identify and quantify the complete set of small-molecule metabolites in a biological system. When combined with isotopic labeling, it becomes a dynamic tool for mapping metabolic fluxes—the rates of turnover of metabolites through a pathway.

Monitoring Metabolic Pathways in Producer Organisms

The genus Nocardia is known to produce a wide array of secondary metabolites, including nocardicins and other bioactive compounds. asm.orgnih.govresearchgate.net Understanding the metabolic network of the producer organism, such as Nocardia uniformis, is essential for optimizing antibiotic production. By supplying an isotopically labeled nutrient (like ¹³C-glucose or ¹⁵N-ammonium salts) to the culture medium, researchers can trace how these atoms are incorporated into various metabolites, including the nocardicins. sigmaaldrich.com

A labeled compound like Nocardicin B-¹⁵N,d₂ can also be used in pulse-chase experiments. In this approach, the producer organism is first grown in the presence of the labeled compound (the "pulse"), which is then replaced by media containing the unlabeled version (the "chase"). By monitoring the rate at which the ¹⁵N and d labels are diluted from the intracellular pool of Nocardicin B and appear in downstream products, researchers can map metabolic connections and quantify the flow of metabolites through the nocardicin pathway and into competing metabolic routes. This provides a detailed picture of the cellular economy and can highlight pathways that divert precursors away from antibiotic synthesis.

Isotope Dilution Mass Spectrometry for Metabolite Quantification

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for accurate and precise quantification of molecules in complex mixtures like cell extracts or fermentation broths. wikipedia.orgnih.gov The technique relies on the use of an isotopically labeled version of the analyte as an internal standard. nih.gov

To quantify Nocardicin B in a sample, a known amount of Nocardicin B-¹⁵N,d₂ (the "spike") is added to the sample at the earliest stage of preparation. ptb.de The labeled standard is chemically identical to the natural analyte and therefore behaves identically during extraction, purification, and analysis, correcting for any sample loss. ptb.de The sample is then analyzed by mass spectrometry, which separates and detects ions based on their mass-to-charge ratio. The instrument measures the relative abundance of the naturally occurring Nocardicin B and the heavier, isotopically labeled Nocardicin B-¹⁵N,d₂. Because the amount of added standard is known, the amount of the native compound in the original sample can be calculated with very high precision from the measured isotope ratio. wikipedia.org This method is considered a reference technique by metrology institutes for creating certified reference materials. wikipedia.org

Table 2: Example of Metabolite Quantification using Isotope Dilution Mass Spectrometry (IDMS) This table demonstrates the principle of calculating an unknown concentration using IDMS with Nocardicin B-¹⁵N,d₂ as the internal standard.

ParameterValueUnitDescription
Sample Volume1.0mLThe volume of the fermentation broth being analyzed.
Concentration of Standard (Nocardicin B-¹⁵N,d₂)10.0µg/mLThe precise concentration of the added internal standard solution.
Volume of Standard Added0.1mLThe volume of the standard solution added to the sample.
Amount of Standard Added (Spike)1.0µgCalculated as (Concentration of Standard) x (Volume of Standard Added).
Measured Isotope Ratio (Unlabeled/Labeled)2.5-Ratio of the mass spectrometer signal for natural Nocardicin B to Nocardicin B-¹⁵N,d₂.
Calculated Amount in Sample 2.5 µg Calculated as (Amount of Standard Added) x (Measured Isotope Ratio).
Calculated Concentration in Sample 2.5 µg/mL Calculated as (Calculated Amount in Sample) / (Sample Volume).

Note: Data are for illustrative purposes.

Molecular and Biochemical Mechanisms of Action of Nocardicins

Interaction Profile with Bacterial Penicillin-Binding Proteins (PBPs)

The primary mode of action for Nocardicin B-15N,d2, like other β-lactam antibiotics, involves the acylation and subsequent inactivation of penicillin-binding proteins (PBPs). ontosight.aiwikipedia.org These enzymes are transpeptidases that catalyze the final steps of peptidoglycan synthesis, a process vital for the structural integrity of the bacterial cell wall. wikipedia.orgresearchgate.net

Specificity and Affinity of Nocardicin Binding to PBP Subclasses

Nocardicins exhibit a notable specificity for certain subclasses of PBPs, which varies among different bacterial species. While detailed binding affinity data for the isotopically labeled "this compound" is not available in public literature, studies on the parent compound, Nocardicin A, and the general class of nocardicins provide significant insights.

Nocardicin A demonstrates a particular affinity for PBP-1A in Escherichia coli. oup.com In some cases, a cooperative effect has been observed where the inhibition of PBP 2 enhances the lytic activity of nocardicin A, which primarily targets PBP-1A. asm.org The number and types of PBPs can vary between different bacterial species, influencing the spectrum of activity of β-lactam antibiotics. wikipedia.org For instance, in Pseudomonas aeruginosa, nocardicins show potent activity, suggesting effective interaction with its specific PBPs. jst.go.jp

The affinity of β-lactam antibiotics for different PBPs is a key determinant of their antibacterial efficacy. wikipedia.org Low-affinity PBPs, such as PBP2a in methicillin-resistant Staphylococcus aureus (MRSA), are a common cause of resistance as they are not effectively inhibited by standard concentrations of many β-lactam antibiotics. mikrobiyolbul.orgosti.gov

CompoundTarget PBPOrganismObserved EffectReference
Nocardicin APBP-1AEscherichia coliPrimary target; inhibition leads to cell lysis. oup.com
Nocardicin A (in combination with Amdinocillin)PBP 2Escherichia coliSynergistic effect causing rapid cell lysis. asm.org
Nocardicin ALD-carboxypeptidaseEscherichia coliCompetitive inhibition. asm.org

Structural Biology of Nocardicin-PBP Complexes (where applicable)

The structural basis of PBP inhibition by β-lactams involves the antibiotic acting as a mimic of the D-alanyl-D-alanine substrate of the transpeptidase. wikipedia.orgresearchgate.net This structural similarity allows the β-lactam to enter the active site of the PBP. The strained β-lactam ring is then attacked by a catalytic serine residue in the PBP active site, leading to the formation of a stable, covalent acyl-enzyme complex. wikipedia.orgnih.gov This effectively renders the enzyme inactive. nih.gov

While specific crystal structures of this compound complexed with PBPs are not publicly available, extensive structural biology work has been conducted on various PBP-β-lactam complexes. nih.govnih.gov These studies reveal that the covalent bond is formed between the β-lactam carbonyl carbon and the active site serine. nih.gov The stability of this complex prevents the enzyme from carrying out its normal function in cell wall synthesis. nih.gov Structural studies of PBP1b, for example, have provided detailed insights into inhibitor binding and the conformational changes that occur upon acylation. rcsb.org

Inhibition of Bacterial Cell Wall Synthesis at the Enzymatic Level

The binding of this compound to PBPs directly obstructs their enzymatic activity, leading to a cascade of events that compromise the bacterial cell wall.

Biochemical Consequences of PBP Inhibition

The inhibition of PBPs by this compound disrupts the delicate balance of cell wall synthesis and degradation. ontosight.aiontosight.ai PBPs are responsible for the cross-linking of peptidoglycan chains, which provides mechanical strength to the cell wall. researchgate.net When these enzymes are inactivated, the bacterium can no longer properly maintain or synthesize its protective peptidoglycan layer. This leads to the formation of a weakened cell wall that is unable to withstand the internal osmotic pressure of the cell, ultimately resulting in cell lysis and bacterial death. ontosight.aiontosight.ai

Impact on Peptidoglycan Crosslinking

Peptidoglycan is a polymer consisting of sugars and amino acids that forms a mesh-like layer outside the plasma membrane of most bacteria. The final step in its synthesis is the cross-linking of peptide side chains, a reaction catalyzed by the transpeptidase activity of high-molecular-weight PBPs. wikipedia.orgresearchgate.net this compound, by forming a stable acyl-enzyme complex with these PBPs, directly prevents this transpeptidation reaction. wikipedia.orgresearchgate.net The lack of proper cross-linking results in a structurally deficient peptidoglycan sacculus, leading to morphological changes in the bacterium, such as filamentation, and eventual lysis. asm.org

Enzymatic Stability and Resistance Mechanisms

The clinical effectiveness of any antibiotic is influenced by its stability against bacterial enzymes and the ability of bacteria to develop resistance.

Nocardicins, in general, exhibit a degree of stability to β-lactamases, which are enzymes produced by some bacteria that can hydrolyze and inactivate β-lactam antibiotics. ontosight.ainih.gov Nocardicin A, for instance, has been shown to be highly stable against many common β-lactamases. nih.gov This stability is attributed to a combination of low affinity for the β-lactamase active site and the inherent stability of its monocyclic β-lactam ring. nih.gov However, some broad-spectrum β-lactamases are capable of hydrolyzing Nocardicin A. nih.gov

Bacterial resistance to β-lactam antibiotics, including nocardicins, can emerge through several mechanisms:

Enzymatic Degradation: Production of β-lactamase enzymes that cleave the β-lactam ring, inactivating the antibiotic. nih.gov

Target Modification: Alterations in the structure of PBPs, which reduce the binding affinity of the antibiotic. wikipedia.orgreactgroup.org This is a key mechanism in strains like MRSA. mikrobiyolbul.org

Reduced Permeability: Changes in the bacterial outer membrane, such as modification of porin channels, can limit the antibiotic's access to its PBP targets in Gram-negative bacteria. nih.govnih.gov

Efflux Pumps: Bacteria can actively transport the antibiotic out of the cell using efflux pumps, preventing it from reaching a high enough concentration to be effective. reactgroup.orgnih.gov

Resistance MechanismDescriptionReference
Enzymatic DegradationProduction of β-lactamases that hydrolyze the β-lactam ring of the antibiotic. nih.gov
Target ModificationMutations in PBP genes leading to altered proteins with lower affinity for the antibiotic. reactgroup.org
Reduced PermeabilityAlterations in the outer membrane porins that restrict antibiotic entry. nih.gov
Efflux PumpsActive transport of the antibiotic out of the bacterial cell. nih.gov
Nocardicin A StabilityGenerally stable to many β-lactamases due to low affinity and stable monocyclic ring. nih.gov

Molecular Basis of Nocardicin Stability against β-Lactamases

Nocardicins, as monocyclic β-lactam antibiotics, possess a notable degree of stability against many common β-lactamase enzymes, which are a primary cause of bacterial resistance to traditional β-lactams like penicillins and cephalosporins. nih.gov This intrinsic stability is a direct result of their unique chemical architecture.

Unlike the fused bicyclic ring systems of penicillins (penams) and cephalosporins (cephems), nocardicins feature a single, monocyclic β-lactam ring. nih.gov This structural difference fundamentally alters their interaction with β-lactamases. The enzymes often fail to recognize the monocyclic core as an efficient substrate. Research indicates that Nocardicin A is highly stable against both chromosomal and plasmid-mediated β-lactamases. nih.gov

Key structural features contributing to this stability include:

The Monocyclic β-Lactam Core: The conformation of the single ring is less susceptible to the hydrolytic action of many β-lactamases.

The Acyl Side Chain: The side chain attached at the C3 position of the ring, particularly the D-p-hydroxyphenylglycyl unit, can sterically hinder the enzyme's active site from accessing the β-lactam bond.

The Oxime Group: The oxime functional group present in Nocardicin A further enhances stability against enzymatic hydrolysis. researchgate.net

Studies have shown that Nocardicin A's stability is superior to many other β-lactam antibiotics, with the exception of hydrolysis by certain broad-spectrum β-lactamases from species like Klebsiella oxytoca and Proteus vulgaris. nih.gov This stability is attributed to a combination of low affinity for the enzymes and the inherent resilience of its monocyclic structure. nih.gov

Engineered Resistance Mechanisms in Pathogens and Counter-Strategies

Despite their stability, pathogens can evolve or acquire resistance to nocardicins. The primary mechanisms of bacterial resistance to β-lactam antibiotics are broadly categorized and are applicable to nocardicins.

Engineered Resistance Mechanisms:

Target Site Modification: The primary targets for β-lactam antibiotics are Penicillin-Binding Proteins (PBPs), which are essential enzymes for the synthesis of the peptidoglycan cell wall. Bacteria can develop resistance by acquiring mutations in the genes encoding these PBPs. These alterations reduce the binding affinity of the nocardicin molecule to the PBP, rendering the antibiotic ineffective.

Enzymatic Degradation: While nocardicins are stable against many β-lactamases, the evolution of extended-spectrum β-lactamases (ESBLs) and carbapenemases can confer resistance. These enzymes have a broader substrate profile and can hydrolyze the β-lactam ring of monobactams.

Efflux Pumps: Bacteria can utilize membrane-bound protein pumps to actively transport antibiotics out of the cell. Overexpression of these efflux pumps can reduce the intracellular concentration of nocardicin to below the level required for effective inhibition of cell wall synthesis.

Reduced Permeability: Changes or mutations in the porin channels of the outer membrane of Gram-negative bacteria can restrict the entry of antibiotic molecules into the cell, thereby preventing them from reaching their PBP targets in the periplasmic space.

Counter-Strategies: To combat these resistance mechanisms, research has focused on several strategies. One approach is the chemical modification of the nocardicin structure to create derivatives with enhanced activity or stability. Another key strategy is the combination of nocardicins with other compounds. For instance, research has shown a potent synergistic effect when Nocardicin A is combined with the phosphonopeptide L-norvalyl-L-1-aminoethylphosphonic acid, which enhances its activity against resistant pathogens like Pseudomonas aeruginosa. amanote.com This synergy often results in a bacteriolytic effect, where the bacterial cells are rapidly killed. amanote.com

Cellular and Subcellular Effects of Nocardicins in Model Systems

Morphological Changes in Bacterial Cells

The inhibition of cell wall synthesis by nocardicins leads to distinct and observable changes in bacterial morphology. The most characteristic effect on Gram-negative bacilli, such as Escherichia coli and Pseudomonas aeruginosa, is the induction of filamentation.

This filamentation occurs because nocardicins preferentially bind to and inhibit Penicillin-Binding Protein 3 (PBP3). PBP3 is a critical enzyme responsible for septum formation during bacterial cell division. When PBP3 is inhibited, the cell can no longer divide but continues to grow in length, resulting in the formation of long, filamentous cells. asm.org

In some cases, particularly in combination with other agents that weaken the cell envelope, nocardicins can contribute to the formation of bulges or spheroplasts. asm.org These bulges often appear at the sites where cell division would normally occur. asm.org This severe disruption of the cell wall integrity ultimately leads to cell lysis and death. The specific morphological changes can vary depending on the bacterial species and the concentration of the antibiotic.

Effects on Bacterial Growth Kinetics and Cell Cycle Progression

By targeting cell wall synthesis, nocardicins directly impact bacterial growth kinetics. At concentrations around the Minimum Inhibitory Concentration (MIC), nocardicins are typically bacteriostatic, meaning they inhibit bacterial growth and multiplication. scispace.com However, at higher concentrations or in synergy with other factors, they exhibit bactericidal (killing) activity. amanote.comnih.gov

The typical progression of a bacterial culture exposed to nocardicins involves several phases:

Lag Phase: Initially, there may be a period where the bacteria adjust to the presence of the antibiotic.

Inhibition of Growth: As the antibiotic takes effect, the rate of bacterial multiplication slows and then ceases. The bacterial population enters a stationary phase where the number of viable cells remains constant.

Bactericidal Phase: Nocardicin A's bactericidal activity can be significantly enhanced by components of the host immune system, such as serum factors and polymorphonuclear leukocytes. nih.govresearchgate.net This synergistic action leads to a rapid decline in the number of viable bacteria.

From a cell cycle perspective, nocardicins arrest the bacterial cell cycle at the final stage of division. While processes like DNA replication and cell elongation may continue for a time, the block in septum formation prevents the completion of cytokinesis and the formation of new daughter cells. This ultimately leads to a halt in population growth and, under bactericidal conditions, a reduction in cell viability.

Data Tables

Table 1: In Vitro Antimicrobial Activity of Nocardicin A

This table summarizes the Minimum Inhibitory Concentration (MIC) of Nocardicin A required to inhibit the growth of various Gram-negative clinical isolates. Data is compiled from published research. nih.govresearchgate.net

Bacterial SpeciesNumber of Strains TestedMean MIC (µg/mL)MIC Range (µg/mL)
Pseudomonas aeruginosa6331.312.5 - 100
Proteus mirabilis103.131.56 - 6.25
Proteus vulgaris1030.025 - 50
Proteus rettgeri1012.56.25 - 12.5
Proteus inconstans106.253.13 - 12.5
Serratia marcescens63>10012.5 - >100

Synthetic and Medicinal Chemistry Research on Nocardicin B Analogs

Total and Semisynthesis of Nocardicin B and Related Structures

The synthesis of nocardicins has been a subject of extensive research, aiming to provide access to these complex molecules and their analogs for biological evaluation.

Development of Chemical Synthesis Routes to β-Lactam Core

The central feature of nocardicins is the monocyclic β-lactam ring, and its construction is a key challenge in their synthesis. nih.gov Various methods have been developed to synthesize this core structure, known as 3-aminonocardicinic acid (3-ANA). oup.com

One of the prominent strategies for forming the β-lactam ring is the Staudinger ketene-imine cycloaddition. nih.gov This reaction involves the [2+2] cycloaddition of a ketene (B1206846) with an imine. Asymmetric variations of this method, using chiral auxiliaries, have been successful in producing enantiomerically pure β-lactams. nih.gov

Another widely used method is the ester enolate-imine cyclocondensation. This approach utilizes the reaction of a chiral ester enolate with an imine to yield trans-3-amino-β-lactams with high enantiopurity. nih.gov

The biosynthesis of the β-lactam ring in nocardicins is also a subject of study. It is understood to be derived from L-serine. nih.govnih.gov The formation of the ring is catalyzed by a specialized condensation (C) domain within the non-ribosomal peptide synthetase (NRPS) machinery. nih.govpnas.org This enzymatic process involves the cyclization of a serine-containing peptide intermediate. nih.gov

Synthesis of Nocardicin Analogs for Structure-Activity Relationship (SAR) Studies

To understand the relationship between the structure of nocardicins and their antibacterial activity, numerous analogs have been synthesized. These studies are crucial for identifying the key structural features required for biological activity and for designing more potent derivatives.

Structure-activity relationship (SAR) studies have revealed the importance of various parts of the nocardicin molecule. For instance, the stereochemistry of the β-lactam ring and the nature of the side chains have been shown to significantly influence antibacterial potency. nih.gov The oxime moiety in nocardicin A, a related compound, is known to be critical for its enhanced biological activity compared to other nocardicins. asm.orgnih.gov

The synthesis of isotopically labeled analogs, such as Nocardicin B-15N,d2, plays a vital role in these investigations. pharmaffiliates.com Labeled compounds are instrumental in metabolic studies, elucidation of biosynthetic pathways, and in understanding the mechanism of action at a molecular level. researchgate.netacs.org For example, incorporation of isotopically labeled precursors into fermentation cultures helps trace the origin of the atoms in the final molecule. nih.gov

Rational Design and Synthesis of Modified Nocardicin Scaffolds

Building on the insights from SAR studies, researchers have employed rational design to create modified nocardicin scaffolds with improved properties. This involves the targeted introduction of new functional groups and the replacement of existing ones with bioisosteres.

Incorporation of Novel Functional Groups and Side Chains

The modification of the side chains of nocardicins has been a major focus of analog design. By introducing novel functional groups, chemists aim to enhance antibacterial activity, broaden the spectrum of activity, and improve pharmacokinetic properties. For example, modifications to the C-3 side chain of the β-lactam ring have been explored to optimize interactions with penicillin-binding proteins (PBPs), the molecular targets of β-lactam antibiotics.

The development of new synthetic methodologies has enabled the incorporation of a wide variety of side chains that are not accessible through derivatization of the natural product. This has led to the creation of a diverse library of nocardicin analogs for biological screening.

Exploration of Bioisosteric Replacements

Bioisosteric replacement is a strategy in drug design where a part of a molecule is replaced by another group with similar physical or chemical properties, with the goal of improving the biological activity or other properties of the compound. google.com In the context of nocardicins, this could involve replacing specific functional groups or parts of the carbon skeleton with bioisosteres.

For instance, the carboxyl group, which is a common feature in many β-lactam antibiotics, could be replaced with other acidic functional groups to explore their effect on activity and stability. Similarly, aromatic rings in the side chains could be replaced with other heterocyclic systems. These modifications can lead to analogs with altered target affinity, improved metabolic stability, or different physical properties.

Chemoenzymatic Approaches in Nocardicin Derivatization

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. This approach has been increasingly applied to the synthesis and derivatization of complex natural products like nocardicins. acs.org

Enzymes involved in the biosynthesis of nocardicins, such as those from the NRPS pathway, can be harnessed for the synthesis of novel analogs. mdpi.com For example, by feeding modified precursor molecules to the biosynthetic machinery, it is possible to generate new nocardicin derivatives.

Furthermore, enzymes can be used to perform specific chemical transformations on the nocardicin scaffold that are difficult to achieve with traditional chemical methods. For example, penicillin acylases, which are used in the industrial production of semi-synthetic penicillins, could potentially be engineered to modify the side chains of nocardicins. mdpi.com These chemoenzymatic strategies offer a powerful and sustainable route to novel nocardicin analogs with potential therapeutic applications. google.com

Enzymatic Modification of Nocardicin B and Intermediates

The generation of nocardicin analogs through enzymatic modification largely involves tailoring enzymes that act on common biosynthetic intermediates. The nocardicin family of antibiotics, including nocardicins A through G, are structurally related monocyclic β-lactams. asm.org Key enzymatic steps in the later stages of the biosynthetic pathway present opportunities for creating structural diversity.

One of the most critical transformations is the N-oxygenation of nocardicin C to produce nocardicin A, which possesses the most potent antibacterial activity of the family. asm.org This reaction is catalyzed by NocL, a cytochrome P450 N-oxygenase. asm.org Studies involving the disruption of the nocL gene in N. uniformis resulted in the failure to produce nocardicin A and the accumulation of its direct precursor, nocardicin C. asm.org This confirms that NocL is the sole enzyme responsible for the formation of the characteristic syn-configured oxime moiety in nocardicin A. asm.org While nocardicin B lacks this oxime group, the principle of using tailoring enzymes on common precursors like nocardicin G is a central theme.

Another key enzyme is isonocardicin synthase (also known as nocardicin aminocarboxypropyltransferase or Nat), encoded by the nocK gene. genome.jpjcvi.orgqmul.ac.uk This S-adenosyl-L-methionine (SAM)-dependent enzyme transfers a 3-amino-3-carboxypropyl group to early nocardicin intermediates. genome.jpqmul.ac.uk The enzyme can act on nocardicins E, F, and G, although nocardicin G is believed to be the primary substrate in vivo. genome.jpqmul.ac.uk This reaction is crucial for building the side chain that differentiates later-stage nocardicins.

A unique feature of nocardicin biosynthesis is the epimerization of the C-terminal amino acid, which is handled by a bifunctional thioesterase domain (NocTE). researchgate.netnih.gov This enzyme, part of the nonribosomal peptide synthetase (NRPS) machinery, not only releases the peptide from the synthetase but also inverts the stereochemistry of the C-terminal p-hydroxyphenyl)glycine (Hpg) residue from the L- to the D-configuration. researchgate.netnih.gov This stereochemical inversion is critical for the bioactivity of the final product. researchgate.net

EnzymeGeneSubstrate(s)Product(s)Function
NocL nocLNocardicin CNocardicin AN-oxygenation to form oxime moiety asm.org
Isonocardicin Synthase (Nat) nocKNocardicin G, S-adenosyl-L-methionineIsonocardicin C genome.jpqmul.ac.ukSide chain modification genome.jpqmul.ac.uk
NocTE nocB (domain)L-Hpg-terminated peptide chainD-Hpg-terminated peptide chainC-terminal epimerization and product release researchgate.netnih.gov

Directed Biosynthesis of Nocardicin Analogs

Directed biosynthesis offers a powerful strategy to generate novel nocardicin analogs by feeding precursor molecules to the fermentation culture of Nocardia uniformis. This approach leverages the natural biosynthetic machinery of the organism to incorporate modified building blocks into the final structure.

The core structure of nocardicin A is derived from three amino acids: two molecules of D-(p-hydroxyphenyl)glycine (D-Hpg) and one molecule of L-serine. nih.govtandfonline.com The entire nocardicin gene cluster from N. uniformis has been identified and contains 14 open reading frames, including the genes for the biosynthesis of the nonproteinogenic amino acid p-hydroxyphenylglycine (pHPG). jcvi.orgnih.gov

Early feeding experiments demonstrated that the production of nocardicin A is stimulated by the addition of L-tyrosine, p-hydroxyphenylpyruvic acid, and L-p-hydroxyphenylglycine to the culture medium. tandfonline.com Using 14C-labeled precursors, researchers confirmed that tyrosine is incorporated into the two aromatic rings, serine forms the β-lactam ring, and homoserine is the precursor to the 3-amino-3-carboxypropoxy side chain. tandfonline.com

This knowledge allows for the generation of analogs by introducing modified precursors. For example, feeding N. uniformis with structural analogs of L-p-hydroxyphenylglycine could lead to their incorporation by the nonribosomal peptide synthetases (NRPSs), NocA and NocB, which are responsible for assembling the peptide backbone. researchgate.netnih.gov Similarly, introducing analogs of L-serine could result in modifications to the β-lactam core.

The generation of an isotopically labeled compound like this compound would be achieved through this precursor-directed approach. By supplying the fermentation process with L-serine labeled with ¹⁵N and deuterium (B1214612), the bacterium's biosynthetic enzymes would incorporate it into the β-lactam ring of the nocardicin scaffold, ultimately yielding the desired labeled product. This technique is a common strategy for producing stable isotope-labeled natural products for use as analytical standards. researchgate.net

Precursor MoleculeBiosynthetic Origin OfResulting Structural Moiety
L-Tyrosine / p-HydroxyphenylglycineTwo D-Hpg units tandfonline.comTwo p-hydroxyphenyl groups tandfonline.com
L-Serineβ-lactam core tandfonline.comAzetidinone ring tandfonline.com
L-HomoserineSide chain tandfonline.com3-amino-3-carboxypropoxy group tandfonline.com

Genomic and System Level Investigations of Nocardicin Production

Comparative Genomics of Nocardia Species and Nocardicin Producers

Recent research has highlighted the vast biosynthetic potential of the genus Nocardia, revealing it to be a rich source of natural products that rivals more extensively studied genera like Streptomyces. nih.govasm.orgasm.org A comparative genomic survey of over 100 Nocardia strains demonstrated that an average genome contains approximately 36 biosynthetic gene clusters (BGCs). nih.govasm.org This inherent diversity underscores the importance of genomic approaches to unlock novel chemical entities.

The biosynthetic gene cluster for nocardicin A in Nocardia uniformis has been identified and characterized, spanning 14 open reading frames. nih.govjcvi.org These genes encode the core machinery for antibiotic production, regulation, export, and the synthesis of non-proteinogenic precursors like p-hydroxyphenylglycine (pHPG). rsc.orgnih.gov

Key biosynthetic genes include:

nocA and nocB : These genes encode large nonribosomal peptide synthetases (NRPSs) that are responsible for assembling the peptide backbone of nocardicin from amino acid precursors, including L-serine and pHPG. nih.govnih.govresearchgate.net The 15N label in Nocardicin B-15N,d2 would be incorporated via these NRPS-mediated peptide bonds.

nocF, nocG, nocN : These genes are involved in the synthesis of the pHPG precursor. nih.gov

nocL : This gene encodes a cytochrome P450 N-oxygenase, which is responsible for the formation of the characteristic oxime moiety in nocardicin A from the amine of nocardicin C. nih.govgenome.jpresearchgate.net A similar enzymatic step is expected in the biosynthesis of Nocardicin B, which also contains an oxime group. nih.gov

nocR : This gene encodes a positive transcriptional regulator, essential for the expression of the early biosynthetic genes. nih.gov

In contrast, some genes within the cluster, such as nocD, nocE, nocK, and nocO, have been found to be non-essential for nocardicin A production through gene knockout experiments, suggesting they may be accessory genes with other functions. nih.govresearchgate.net

GeneEncoded Protein/FunctionRole in BiosynthesisReference
nocA/nocBNonribosomal Peptide Synthetases (NRPSs)Core: Assemble peptide backbone nih.gov
nocLCytochrome P450 N-oxygenaseCore: Oxime formation nih.govgenome.jp
nocRTranscriptional RegulatorCore: Positive regulation of BGC nih.gov
nocF/nocG/nocNpHPG Biosynthesis EnzymesCore: Precursor synthesis nih.gov
nocKEsterase-like proteinAccessory: Non-essential nih.govgenome.jp
nocD/nocE/nocOVariousAccessory: Non-essential nih.gov

Phylogenomic analysis of Nocardia species reveals a correlation between phylogenetic clades and the abundance and type of BGCs. nih.gov For instance, certain clades contain, on average, more BGCs than others. nih.gov The nocardicin BGC is a prime example of a nonribosomal peptide synthetase (NRPS) pathway, which is the most prevalent class of BGCs found in Nocardia. nih.govasm.org

Sequence similarity networking tools like BiG-SCAPE can be used to group related BGCs into gene cluster families (GCFs). nih.govasm.org This approach has shown that genetic variability in homologous BGCs can correlate with structural variations in the produced metabolites. nih.gov Applying this to the nocardicin family, different GCFs could predict the production of various nocardicin analogues, such as Nocardicin A, B, C, etc. The study of these clusters across different producer strains, like Nocardia uniformis and Actinosynnema mirum, provides insight into the evolutionary trajectory of this antibiotic family. researchgate.net

Identification of Core and Accessory Biosynthetic Genes

Global Metabolomic Profiling of Nocardia Fermentation Broths

Metabolomics, the large-scale study of small molecules, is a powerful technique for analyzing the metabolic output of microorganisms. evotec.com Profiling the fermentation broths of Nocardia can reveal the full spectrum of produced secondary metabolites, including known nocardicins and potentially novel compounds. acgpubs.orgmdpi.com

Both untargeted and targeted metabolomics strategies are employed in natural product discovery. metabolon.comnih.gov

Untargeted metabolomics aims to capture and measure as many metabolites as possible in a sample, providing a comprehensive snapshot of the metabolome. evotec.comnih.gov This hypothesis-generating approach is ideal for discovering novel or unexpected metabolites in Nocardia fermentations and identifying metabolic shifts under different culture conditions. evotec.com

Targeted metabolomics focuses on the measurement of a predefined set of known metabolites. nih.govnih.gov This approach offers higher sensitivity and absolute quantification. In the context of nocardicin production, targeted metabolomics would be used to quantify the yield of specific compounds like Nocardicin B. The use of a stable isotope-labeled internal standard, such as This compound , is crucial for this purpose. It allows for the correction of variations in sample preparation and instrument response, ensuring accurate quantification of the unlabeled Nocardicin B produced by the organism.

Metabolomics ApproachGoalKey AdvantageRole of this compound
UntargetedDiscovery / Hypothesis GenerationComprehensive, unbiased view of the metabolomeNot directly used, but could help identify unknown, related metabolites
TargetedQuantificationHigh sensitivity and accuracyEssential as an internal standard for accurate quantification of Nocardicin B

A key goal in modern natural product research is to link genomic potential (BGCs) with chemical reality (metabolic products). asm.org By combining genome mining with metabolomic analysis (a process sometimes termed "metabologenomics"), researchers can prioritize strains for chemical investigation and accelerate the identification of compounds produced by specific BGCs. mdpi.comuni-tuebingen.de

For example, a comparative genomics study on Nocardia successfully correlated distinct BGC families for nocobactin-like siderophores with the production of specific structural variants of these molecules, as detected by LC-MS. nih.gov A similar approach could be applied to the nocardicin family. The presence of a nocardicin-like BGC in a newly sequenced Nocardia strain would prompt a targeted search for nocardicin analogues in its metabolic profile. The deuterium (B1214612) (d2) labels in this compound could be used in precursor feeding experiments to trace the biosynthetic origins of specific hydrogen atoms in the final molecule, directly linking gene function to chemical structure.

Untargeted and Targeted Metabolomics for Natural Product Discovery

Biosynthetic Pathway Engineering and Synthetic Biology Approaches

The knowledge gained from genomic and metabolomic studies enables the rational engineering of Nocardia to improve the production of desired compounds or to generate novel analogues. frontiersin.org Synthetic biology tools allow for precise control over gene expression and metabolic pathways. frontiersin.org

Strategies for engineering nocardicin production could include:

Refactoring the BGC : The native nocardicin BGC can be redesigned and refactored to optimize expression levels of key biosynthetic genes, such as the NRPSs nocA and nocB, potentially leading to higher titers. frontiersin.org

Heterologous Expression : The entire nocardicin BGC could be transferred to a more genetically tractable and high-producing host strain, decoupling it from its complex native regulation. frontiersin.org

Mutasynthesis and Enzyme Engineering : Modifying the substrate specificity of enzymes within the pathway, such as the NRPS adenylation domains, could lead to the incorporation of different amino acid building blocks and the creation of novel nocardicin derivatives.

In all these engineering efforts, the ability to accurately quantify the resulting metabolic products is paramount. Isotopically labeled standards like this compound are indispensable for evaluating the success of these synthetic biology strategies by providing a reliable benchmark for production levels.

Heterologous Expression of Nocardicin BGCs

Heterologous expression has become a cornerstone strategy for activating silent BGCs, characterizing biosynthetic pathways, and potentially overcoming the limitations of the native producing organism. researchgate.netqucosa.de This approach involves transferring the target BGC from the native producer, such as Nocardia uniformis, into a more genetically tractable and well-characterized host, often a species of Streptomyces. researchgate.netnih.gov

The primary goals of heterologously expressing the nocardicin BGC are to:

Activate Silent Clusters: Many bacterial genomes, including those of Nocardia, contain numerous "silent" or "cryptic" BGCs that are not expressed under standard laboratory conditions. nih.gov Moving the cluster to a new host can unlock the production of the encoded metabolite.

Improve Titers: Native producers may have slow growth rates or complex regulatory networks that limit antibiotic production. Optimized industrial hosts can offer significantly higher yields. qucosa.de

Facilitate Genetic Manipulation: Organisms like Nocardia can be challenging to manipulate genetically. Hosts such as Streptomyces coelicolor or Myxococcus xanthus have well-established genetic toolkits, simplifying pathway engineering. nih.govuni-saarland.de

A notable example demonstrating the feasibility of this approach within the Nocardia genus is the successful activation of a silent type II polyketide synthase (PKS) BGC from Nocardia brasiliensis. nih.gov Researchers used Transformation-Associated Recombination (TAR) cloning to transfer the BGC into Streptomyces coelicolor, which resulted in the production of a novel antibiotic, brasiliquinone B. nih.gov While a specific report on the complete heterologous expression of the entire nocardicin cluster is not detailed in the provided research, these successes with other Nocardia BGCs underscore the viability of this strategy for nocardicin production and the generation of analogs. qucosa.denih.gov

Table 1: Key Considerations for Heterologous Expression of Nocardia BGCs

Factor Description Relevance to Nocardicin Production Reference
Host Selection Choosing a suitable, well-characterized, and robust host organism. Common choices include Streptomyces species. A host like S. coelicolor could provide a more favorable environment for high-level nocardicin production compared to the native N. uniformis. researchgate.netnih.gov
Vector Technology Utilizing appropriate vectors (e.g., cosmids, fosmids) capable of carrying large DNA inserts that encompass the entire BGC. The nocardicin BGC is large, requiring vectors that can accommodate the entire non-ribosomal peptide synthetase (NRPS) pathway.
Codon Usage Ensuring the heterologous host can efficiently translate the genes from the donor organism. Differences in codon preference between Nocardia and a Streptomyces host may need to be addressed for optimal protein expression.
Precursor Supply The host must provide the necessary building blocks for biosynthesis. The nocardicin structure requires the non-proteinogenic amino acid p-hydroxyphenylglycine (pHPG), which the heterologous host must either supply or have the capacity to synthesize via co-expression of the required precursor genes (nocF, nocG, nocN). nih.govrsc.org
Regulatory Elements Ensuring proper transcription and regulation of the biosynthetic genes in the new host. The pathway-specific transcriptional activator, NocR, would likely need to be co-expressed to drive the expression of the nocardicin biosynthetic operon. nih.gov

Targeted Gene Knockouts and Overexpression for Enhanced Production or Novel Analog Generation

Targeted genetic modifications, including gene knockouts and overexpression, are essential for elucidating biosynthetic pathways, improving product titers, and creating novel compounds. dntb.gov.uamdpi.com These techniques have been applied to the nocardicin pathway to identify essential genes and understand the function of specific enzymes.

Targeted Gene Knockouts

Gene knockout experiments, where a specific gene is inactivated, are fundamental to determining its role in a biological process. In the context of nocardicin biosynthesis, this has been used to confirm the function of several genes within the noc cluster.

For instance, mutational analysis in Nocardia uniformis has been instrumental in functionally characterizing the biosynthetic enzymes. genome.jp The gene nocL, encoding a N-oxygenase, was hypothesized to be responsible for forming the characteristic oxime moiety of nocardicin A from its precursor, nocardicin C. genome.jp A targeted knockout of the nocL gene resulted in a mutant strain that failed to produce nocardicin A but accumulated the intermediate nocardicin C. genome.jp This result definitively confirmed that NocL is the sole enzyme required for this critical oxidation step. genome.jp

Conversely, similar disruption experiments targeting other genes within the cluster, such as nocD, nocE, nocK, and nocO, revealed that these genes are not essential for the biosynthesis of nocardicin A, as the resulting mutants continued to produce the antibiotic at levels comparable to the wild-type strain. nih.govresearchgate.net

Table 2: Summary of Gene Knockout Studies in the Nocardicin BGC

Gene Target Predicted Function Knockout Phenotype Conclusion Reference
nocR Transcriptional Regulator Abolished nocardicin A production. Essential positive regulator for the noc gene cluster. nih.gov
nocL N-oxygenase Abolished nocardicin A production; accumulation of nocardicin C. Confirmed as the sole enzyme responsible for the oxime formation in nocardicin A. genome.jp
nocK Esterase Homolog Nocardicin A production similar to wild-type. Not essential for nocardicin A biosynthesis. genome.jpresearchgate.net
nocD, nocE, nocO Various Nocardicin A production similar to wild-type. Not essential for nocardicin A biosynthesis under tested conditions. nih.govresearchgate.net

Overexpression and Novel Analog Generation

Gene overexpression is a technique used to increase the expression of a specific gene, often with the goal of boosting the production of a desired metabolite. creative-biolabs.comcyagen.com This can be achieved by placing the gene under the control of a strong, constitutive promoter or by increasing the gene's copy number. Overexpressing a pathway-specific positive regulator, such as NocR for the nocardicin cluster, is a common strategy to enhance the transcription of the entire BGC and thereby increase antibiotic yield. nih.govscribd.com

Furthermore, genetic engineering can be employed to generate novel analogs of natural products. mdpi.com By inactivating specific tailoring enzymes or introducing genes from other biosynthetic pathways, it is possible to create new chemical structures. For example, the inactivation of the nargenicin (B1140494) pathway in Nocardia sp. CS682 led to the production of different antimicrobial compounds. nih.gov While not a direct modification of the final product, it demonstrates how redirecting metabolic flux through genetic manipulation can lead to chemical diversity. This principle could be applied to the nocardicin pathway; for instance, inactivating the genes responsible for adding the homoserine side chain could lead to the accumulation of a simplified nocardicin core, which may possess unique biological activities. rsc.org

Future Research Directions and Applications in Chemical Biology

Unraveling Remaining Biosynthetic Elucidations of Nocardicin B

The biosynthesis of nocardicins, produced by the bacterium Nocardia uniformis, is a complex process mediated by nonribosomal peptide synthetases (NRPSs). nih.govsmolecule.com While the general pathway is known, several key questions remain. The core tripeptide of nocardicin G, D-pHPG-L-Ser-D-pHPG, is assembled by the NRPS enzymes NocA and NocB, which surprisingly contain five modules instead of the expected three. nih.govnih.gov The precise roles of the first two modules of NocA and the mechanisms that lead to the loss of the initial two amino acids are not fully understood. nih.gov

Furthermore, the formation of the characteristic β-lactam ring from an L-serine residue is a critical, yet incompletely detailed, step. nih.govpnas.org It is proposed to involve a specialized condensation (C) domain, NocB-C5, that facilitates β-lactam ring formation. pnas.org Another area of active investigation is the C-terminal epimerization of L-p-hydroxyphenylglycine (L-pHPG) to D-pHPG, a reaction catalyzed by the thioesterase (TE) domain, NocTE, which exhibits dual epimerase and hydrolase activity. researchgate.netnih.gov The use of isotopically labeled precursors, such as Nocardicin B-15N,d2, in fermentation cultures of N. uniformis could help trace the metabolic fate of these atoms, providing direct evidence for proposed intermediates and clarifying the sequence of events in the biosynthetic cascade. asm.org

Development of Advanced Spectroscopic Probes using this compound

Isotopic labeling is a powerful tool for enhancing spectroscopic analysis. The incorporation of ¹⁵N and deuterium (B1214612) (d) into the Nocardicin B structure creates a unique probe for techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). europeanpharmaceuticalreview.comoup.com

In ¹⁵N NMR, the presence of the ¹⁵N isotope allows for direct observation of the nitrogen's chemical environment, providing insights into bonding and electronic structure within the β-lactam ring and other nitrogen-containing functional groups. Deuterium labeling simplifies ¹H NMR spectra by replacing protons with deuterium atoms, which are NMR-inactive under typical proton NMR conditions. This spectral simplification can help resolve complex overlapping signals and facilitate the structural analysis of Nocardicin B and its interaction products.

Mass spectrometry benefits significantly from isotopic labeling. The known mass shift introduced by ¹⁵N and d2 serves as a clear signature to track the molecule and its fragments in complex biological mixtures, aiding in metabolite identification and quantification. oup.com

Table 1: Spectroscopic Applications of this compound

Spectroscopic TechniqueAdvantage of Isotopic LabelingResearch Application
¹⁵N NMR Direct detection of nitrogen environments.Probing the electronic structure of the β-lactam ring; studying changes upon target binding.
¹H NMR Simplification of spectra through deuterium substitution.Resolving complex proton signals; aiding structural elucidation of metabolites.
Mass Spectrometry Distinct mass shift for unambiguous identification.Tracking metabolic fate; quantifying Nocardicin B and its derivatives in biological samples. oup.com

Mechanistic Insights into Nocardicin B-Target Interactions Using Isotopic Labels

Nocardicins exert their antibacterial effect by inhibiting penicillin-binding proteins (PBPs), enzymes crucial for bacterial cell wall synthesis. researchgate.netnih.gov The mechanism involves the acylation of a serine residue in the PBP active site by the β-lactam ring. mdpi.com this compound can provide profound insights into this interaction.

Using techniques such as NMR spectroscopy, researchers can monitor the changes in the chemical shifts of the ¹⁵N-labeled nitrogen atom upon binding to a PBP. nih.gov This can help to precisely map the binding interface and characterize the electronic changes that occur during the formation of the covalent complex. Furthermore, mass spectrometry can be employed to analyze the tryptic digests of the PBP-nocardicin complex. The isotopic signature of this compound would allow for the unambiguous identification of the peptide fragment containing the acylated active site serine, confirming the site of modification and providing a tool to study the kinetics of acylation and deacylation. oup.com

Exploration of Nocardicin B as a Scaffold for Novel Biochemical Tool Development

Natural products provide "privileged scaffolds" that are evolutionarily pre-validated for interacting with biological macromolecules. nih.govnih.gov The unique monocyclic β-lactam structure of Nocardicin B makes it an attractive scaffold for the development of new biochemical tools. rsc.orgrsc.org

By chemically modifying the this compound core, researchers can create a variety of probes. For instance, the attachment of a fluorescent reporter group would allow for the visualization of PBP localization and dynamics within bacterial cells using fluorescence microscopy. Alternatively, the addition of a photo-crosslinking group could be used to trap and identify new, potentially unknown, binding partners of the nocardicin scaffold within the bacterial proteome. The isotopic labels would serve as a convenient handle for the detection and analysis of these novel conjugates using mass spectrometry.

Table 2: Potential Biochemical Tools Derived from a Nocardicin B Scaffold

Tool TypePotential ModificationApplication
Fluorescent Probe Attachment of a fluorophore (e.g., fluorescein, rhodamine).Imaging of PBP localization and trafficking in live bacteria.
Affinity Probe Immobilization on a solid support (e.g., agarose (B213101) beads).Purification of PBPs and identification of binding partners.
Photo-affinity Probe Incorporation of a photo-reactive group (e.g., benzophenone, diazirine).Covalent trapping and identification of both known and unknown cellular targets.

Potential for Biosynthetic Divergence and Directed Evolution Studies

The field of synthetic biology offers powerful tools to re-engineer biosynthetic pathways to create novel compounds. The Nocardicin B biosynthetic gene cluster is a prime candidate for such manipulation. nih.govpnas.org Directed evolution, a process that mimics natural selection in the laboratory, can be used to alter the substrate specificity of the NRPS adenylation (A) domains. pnas.orgnih.gov By mutating the A-domains of NocA or NocB, it may be possible to coax the enzymatic machinery into incorporating different amino acid building blocks, leading to the production of a library of new nocardicin analogs. nih.gov

These new compounds could possess altered antibacterial spectra, improved stability against β-lactamases, or even entirely new biological activities. acs.orgengconfintl.org The ability to generate structural diversity through biosynthetic engineering, combined with the analytical power of isotopically labeled probes like this compound, opens up exciting avenues for drug discovery and the exploration of new chemical biology. acs.org

Q & A

Q. What experimental methodologies are critical for characterizing isotopically labeled Nocardicin B-15N,d2, and how do they ensure structural and functional validation?

Isotopic labeling (e.g., 15N and deuterium) requires rigorous analytical validation. Key methods include:

  • High-Performance Liquid Chromatography (HPLC): Utilize C18 columns with trifluoroacetic acid (TFA)-based mobile phases for separation, monitoring absorbance at 272 nm to detect nocardicin derivatives .
  • Spectroscopic Analysis: UV-Vis spectroscopy (absorption maxima at 272 nm in phosphate buffer) and optical rotation measurements ([α]D²⁵ = -135° for sodium salt) confirm identity and purity .
  • Mass Spectrometry (MS): Isotopic enrichment (15N and d₂) is validated via high-resolution MS to distinguish labeled vs. unlabeled species.

Q. How do researchers justify the use of isotopic labeling (15N, d₂) in studying Nocardicin B, and what are the primary applications in mechanistic studies?

Isotopic labeling enables:

  • Metabolic Tracing: Tracking biosynthetic precursors in NRPS (Nonribosomal Peptide Synthetase) pathways, particularly for resolving ambiguities in tripeptide core assembly (e.g., L-pHPG and L-Ser incorporation) .
  • NMR Studies: 15N-labeling enhances signal resolution for structural elucidation of β-lactam rings and peptide bonds.
  • Stability Assessments: Deuterium labeling evaluates pharmacokinetic properties, such as metabolic stability in serum .

Advanced Research Questions

Q. What contradictions exist in the biosynthetic pathway of nocardicins, and how can advanced mutagenesis or bioinformatics resolve substrate specificity ambiguities in NRPS modules?

The nocardicin NRPS pathway (NocA/NocB) involves five essential modules, but the substrate specificity of the A2 domain remains unresolved. Contradictions arise from:

  • Bioinformatic Predictions: Low-confidence substrate assignments for A2 (e.g., L-Arg vs. L-Orn) due to atypical adenylation domain sequences .
  • Experimental Gaps: In vitro ATP/PPi exchange assays with MbtH protein cofactors fail to activate A2, complicating validation . Solutions:
  • Domain-Specific Mutagenesis: Introduce point mutations (e.g., L383M in CloH-like domains) to restore MbtH-independent activity .
  • Heterologous Expression: Express A2 in surrogate hosts (e.g., E. coli) with isotopic precursors to track peptide elongation .

Q. How can researchers address discrepancies in isotopic ratio data (e.g., B-15N) observed in low-energy biosynthetic studies, and what statistical frameworks ensure robust interpretation?

Discrepancies in B-15N ratios (e.g., Sc-Cr/Fe sensitivity) may stem from:

  • Spallation Effects: Uncontrolled fragmentation during isotopic tracing alters apparent ratios .
  • Cross-Section Uncertainties: Energy-dependent variations in nuclear interaction cross-sections. Methodological Adjustments:
  • False Discovery Rate (FDR) Control: Apply Benjamini-Hochberg procedures to prioritize significant isotopic signals while minimizing Type I errors .
  • Replicate Experiments: Use triplicate LC-MS/MS runs with error-propagation analysis to quantify uncertainty in isotopic enrichment .

Q. What advanced chromatographic or spectroscopic techniques improve the detection limits for trace-level this compound in complex biological matrices?

  • Two-Dimensional HPLC: Pair reversed-phase (C18) with ion-exchange chromatography to separate nocardicins from co-eluting metabolites .
  • Tandem Mass Spectrometry (MS/MS): Employ collision-induced dissociation (CID) to isolate fragment ions specific to 15N/d₂-labeled species, enhancing selectivity .
  • Diode Array Detection (DAD): Multi-wavelength monitoring (244–283 nm) distinguishes nocardicins from UV-absorbing contaminants .

Methodological Best Practices

Q. How should researchers design experiments to ensure reproducibility in this compound synthesis and characterization?

  • Detailed Protocols: Document NRPS expression conditions (e.g., N. uniformis culture media, induction parameters) and HPLC gradients .
  • Reference Standards: Include unlabeled Nocardicin B as a control for MS and NMR comparisons .
  • Data Transparency: Publish raw chromatograms, spectral datasets, and statistical codes as supplementary materials to enable replication .

Q. What criteria define a rigorous hypothesis when investigating isotopic labeling effects on Nocardicin B’s bioactivity?

Hypotheses should align with the FINER framework:

  • Feasible: Testable via controlled isotopic feeding experiments in defined media.
  • Novel: Address gaps, such as the role of A2-domain substrates in tripeptide truncation.
  • Relevant: Link isotopic labeling to functional outcomes (e.g., β-lactamase resistance) .

Data Interpretation and Reporting

Q. How can conflicting data on NRPS module skipping vs. linear biosynthesis paradigms be critically evaluated in the context of this compound studies?

  • Comparative Analysis: Contrast in vivo mutagenesis data (showing all five modules are essential) with bioinformatics predictions of truncated tripeptide synthesis .
  • Isotopic Pulse-Chase Experiments: Track 15N-labeled precursors across modules to confirm elongation vs. editing mechanisms .

Q. What are the ethical and technical considerations in sharing isotopically labeled nocardicin datasets for public repositories?

  • Metadata Standards: Annotate datasets with CAS RNs, isotopic purity, and synthesis protocols .
  • Licensing: Use CC-BY or similar licenses to mandate attribution while enabling derivative works .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.